molecular formula C12H16N2O B13819516 2-[(4R)-4,5-Dihydro-4-(1-methylpropyl)-2-oxazolyl]pyridine

2-[(4R)-4,5-Dihydro-4-(1-methylpropyl)-2-oxazolyl]pyridine

Cat. No.: B13819516
M. Wt: 204.27 g/mol
InChI Key: HACGYFCGBPVQLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4R)-4,5-Dihydro-4-(1-methylpropyl)-2-oxazolyl]pyridine is a chemical compound with the molecular formula C11H14N2O It is characterized by the presence of an oxazole ring fused to a pyridine ring, with a methylpropyl substituent at the 4-position of the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4R)-4,5-Dihydro-4-(1-methylpropyl)-2-oxazolyl]pyridine typically involves the condensation of an aldehyde with an amine, followed by cyclization to form the oxazole ring. One common method involves the reaction of 2-pyridinecarboxaldehyde with ®-4-isopropyl-2-aminobutanol under acidic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(4R)-4,5-Dihydro-4-(1-methylpropyl)-2-oxazolyl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole and pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-[(4R)-4,5-Dihydro-4-(1-methylpropyl)-2-oxazolyl]pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(4R)-4,5-Dihydro-4-(1-methylpropyl)-2-oxazolyl]pyridine involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4R)-4,5-Dihydro-4-(1-methylpropyl)-2-oxazolyl]pyridine is unique due to its specific substituent pattern and stereochemistry, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

4-butan-2-yl-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C12H16N2O/c1-3-9(2)11-8-15-12(14-11)10-6-4-5-7-13-10/h4-7,9,11H,3,8H2,1-2H3

InChI Key

HACGYFCGBPVQLQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1COC(=N1)C2=CC=CC=N2

Origin of Product

United States

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